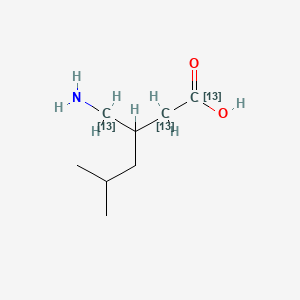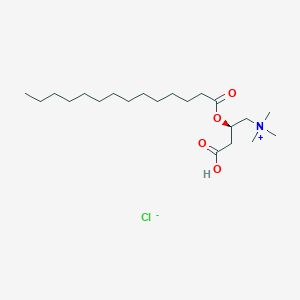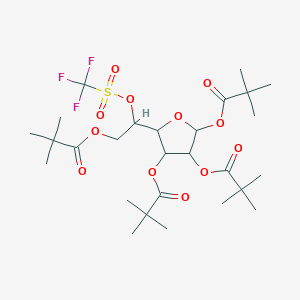
FMePPEP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of FMePPEP involves several steps, starting with the preparation of the 4-fluorophenyl precursor. The synthetic route typically includes the following steps:
Preparation of 4-fluorophenyl precursor: This involves the fluorination of a phenyl compound to introduce the fluorine atom at the desired position.
Formation of the piperazine ring: The 4-fluorophenyl precursor is then reacted with a suitable piperazine derivative to form the piperazine ring.
Final coupling reaction: The final step involves coupling the piperazine ring with the fluorinated phenyl precursor under specific reaction conditions to yield this compound.
Analyse Des Réactions Chimiques
FMePPEP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
FMePPEP has been extensively studied for its applications in scientific research, particularly in the field of PET imaging. It is used as a radioligand for imaging the type 1 cannabinoid receptor (CB1) in the brain. This application is crucial for studying the distribution and density of CB1 receptors, which are involved in various physiological processes, including pain sensation, appetite regulation, and mood .
Its ability to bind specifically to CB1 receptors makes it a valuable tool for studying the pharmacology and physiology of these receptors .
Mécanisme D'action
The mechanism of action of FMePPEP involves its binding to the CB1 receptor, a G-protein-coupled receptor (GPCR) that is widely distributed in the brain. Upon binding to the CB1 receptor, this compound acts as an inverse agonist, reducing the activity of the receptor and modulating the downstream signaling pathways. This modulation affects various physiological processes, including neurotransmitter release and synaptic plasticity .
Comparaison Avec Des Composés Similaires
FMePPEP is similar to other fluorinated phenylpiperazine compounds, such as FMPEP and FEPEP. These compounds share a similar structure but differ in the position and type of fluorine substitution. For example:
FMPEP: 3-fluoromethoxy analog
FEPEP: 3-fluoroethoxy analog
Compared to these compounds, this compound has a unique fluorine substitution pattern that affects its binding affinity and specificity for the CB1 receptor. This uniqueness makes this compound a valuable compound for studying the structure-activity relationship of CB1 receptor ligands .
Propriétés
Numéro CAS |
1059188-86-1 |
|---|---|
Formule moléculaire |
C26H24F4N2O2 |
Poids moléculaire |
472.47 |
Pureté |
>95% |
Synonymes |
(3R,5R)-5-[3-(Fluoromethoxy)phenyl]-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
